![molecular formula C12H13NO2 B14886497 7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one](/img/structure/B14886497.png)
7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one is a complex organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclohexanone and furo[3,4-b]pyridine derivatives can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,5’(7’H)-furo[3,4-b]pyridine]-4,7’-dione: Another spirocyclic compound with similar structural features.
Spiro[cyclohexane-1,5’(7’H)-furo[3,4-b]pyridine]-4-one, 2’-chloro-: A chlorinated derivative with potentially different chemical properties.
Uniqueness
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
spiro[7H-furo[3,4-b]pyridine-5,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C12H13NO2/c14-9-3-5-12(6-4-9)10-2-1-7-13-11(10)8-15-12/h1-2,7H,3-6,8H2 |
Clave InChI |
YKURUICEPKLNKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)C3=C(CO2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


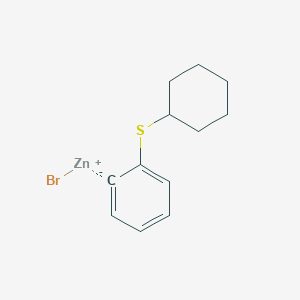
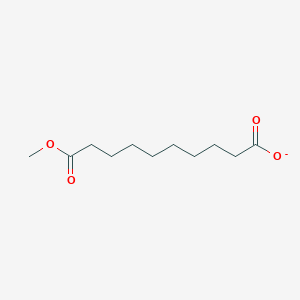
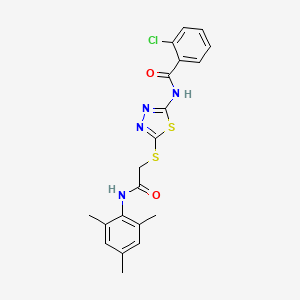
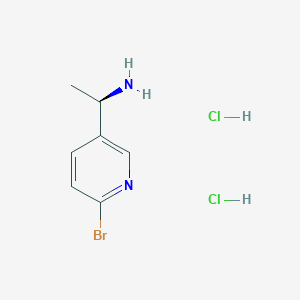
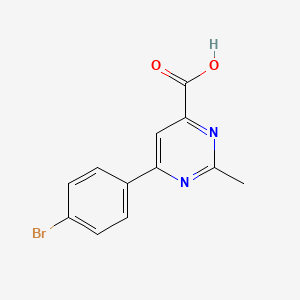
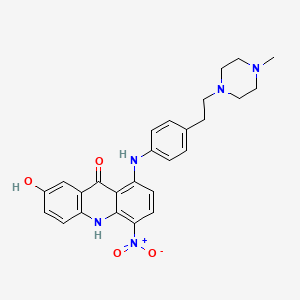
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
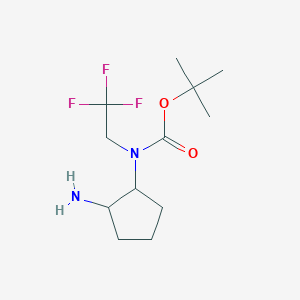
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
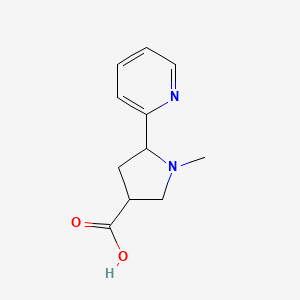
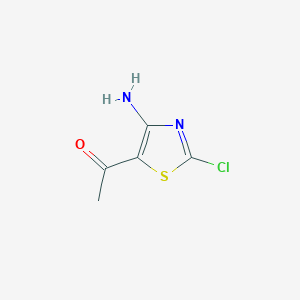
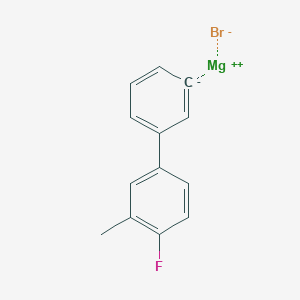
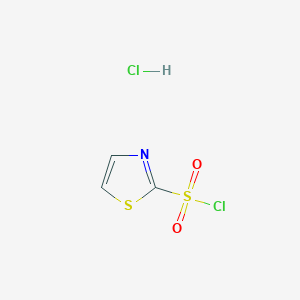
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)
